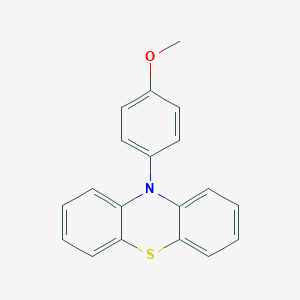

10-(4-Methoxyphenyl)-10h-phenothiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé T487 est un antagoniste de récepteur de chimiokine de petite molécule qui se lie sélectivement au récepteur de chimiokine CXC 3 (CXCR3). Il est principalement étudié pour ses effets anti-inflammatoires et ses applications thérapeutiques potentielles dans des affections telles que la polyarthrite rhumatoïde, la maladie inflammatoire de l'intestin et le psoriasis .

Méthodes De Préparation

Les méthodes de préparation du composé T487 ne sont pas détaillées de manière exhaustive dans la littérature disponible. Il est connu que le composé est synthétisé par une série de réactions organiques impliquant des réactifs et des conditions spécifiques pour obtenir la structure moléculaire souhaitée. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies synthétiques pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Le composé T487 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

Le composé T487 a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les interactions des récepteurs de chimiokine et développer de nouveaux antagonistes des récepteurs de chimiokine.

Biologie : Il est utilisé pour étudier le rôle du CXCR3 dans les réponses du système immunitaire et pour étudier les effets de l'antagonisme des récepteurs de chimiokine sur divers processus biologiques.

Médecine : Il est étudié pour ses applications thérapeutiques potentielles dans le traitement des troubles inflammatoires tels que la polyarthrite rhumatoïde, la maladie inflammatoire de l'intestin et le psoriasis.

5. Mécanisme d'action

Le mécanisme d'action du composé T487 implique sa liaison sélective et puissante au récepteur de chimiokine CXC 3 (CXCR3). En se liant à ce récepteur, le T487 module les réponses du système immunitaire, conduisant à ses effets anti-inflammatoires. Les cibles moléculaires et les voies impliquées comprennent l'inhibition des voies de signalisation des chimiokines, ce qui réduit le recrutement et l'activation des cellules immunitaires .

Applications De Recherche Scientifique

Chemical Applications

Synthesis and Building Block:

10-(4-Methoxyphenyl)-10H-phenothiazine serves as a crucial building block in the synthesis of more complex organic molecules. It can be synthesized through methods such as Ullmann coupling, where 4-iodoanisole is reacted with phenothiazine to yield the compound in good yields (approximately 75%) . This compound can further undergo various reactions to produce derivatives with enhanced properties.

Material Science:

In material science, derivatives of this compound have been explored for their electronic properties. For example, studies have shown that phenothiazine-based compounds can exhibit enhanced hole mobility when used in organic electronic devices . The incorporation of the methoxyphenyl group enhances solubility and processability, making these compounds suitable for applications in organic photovoltaics and light-emitting diodes.

Biological Applications

Biochemical Probes:

The compound has been investigated for its ability to act as a biochemical probe due to its interaction with biological targets. Its phenothiazine moiety allows it to intercalate with DNA, potentially affecting gene expression and cellular proliferation . This property makes it a candidate for studying molecular interactions in biological systems.

Anticancer Activity:

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against liver cancer cell lines, showcasing its ability to inhibit cell proliferation . Furthermore, it has been screened alongside other phenothiazine derivatives for their effects on cholinesterase activity, indicating potential neuroprotective roles .

Medicinal Applications

Therapeutic Properties:

The compound is being explored for various therapeutic applications, including anti-inflammatory effects and potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease . Its ability to modulate neurotransmitter activities positions it as a candidate for treating psychiatric disorders as well.

Ferroptosis Inhibition:

Recent studies have identified phenothiazine derivatives as potential inhibitors of ferroptosis—a form of regulated cell death associated with oxidative stress and iron metabolism. The ability of these compounds to prevent ferroptosis suggests their utility in neurodegenerative diseases and acute injury models .

Data Summary

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; synthesized via Ullmann coupling. |

| Material Science | Enhanced hole mobility in organic electronics; suitable for photovoltaics and LEDs. |

| Biochemical Probes | Intercalation with DNA; potential effects on gene expression. |

| Anticancer Activity | Cytotoxic effects against liver cancer cell lines; modulation of cholinesterase activity. |

| Therapeutic Properties | Anti-inflammatory applications; potential treatments for psychiatric disorders. |

| Ferroptosis Inhibition | Prevents regulated cell death related to oxidative stress; implications in neurodegenerative diseases. |

Case Studies

- Cytotoxicity Screening: A study screened 28 phenothiazine derivatives against Hep3B and SkHep1 liver cancer cell lines, revealing significant cytotoxicity from certain compounds, including this compound .

- Neuroprotective Effects: In vivo studies using zebrafish models demonstrated that certain derivatives could inhibit cholinesterase activity without significant toxicity, suggesting therapeutic potential in neurological conditions .

- Material Development: Research on phenothiazine derivatives has led to the development of new materials with tailored electronic properties suitable for advanced applications in organic electronics .

Mécanisme D'action

The mechanism of action of compound T487 involves its selective and potent binding to the CXC chemokine receptor 3 (CXCR3). By binding to this receptor, T487 modulates immune system responses, leading to its anti-inflammatory effects. The molecular targets and pathways involved include the inhibition of chemokine signaling pathways, which reduces the recruitment and activation of immune cells .

Comparaison Avec Des Composés Similaires

Le composé T487 est unique dans sa liaison sélective au récepteur de chimiokine CXC 3 (CXCR3). Des composés similaires comprennent d'autres antagonistes de récepteurs de chimiokine qui ciblent différents récepteurs de chimiokine. Voici quelques-uns de ces composés similaires :

Composé A : Cible le récepteur de chimiokine CXC 4 (CXCR4).

Composé B : Cible le récepteur de chimiokine CC 5 (CCR5).

Composé C : Cible le récepteur de chimiokine CXC 1 (CXCR1).

Le caractère unique du T487 réside dans sa spécificité pour le CXCR3, ce qui le rend particulièrement utile pour étudier le rôle de ce récepteur dans les réponses du système immunitaire et pour développer des thérapies ciblées pour les troubles inflammatoires .

Activité Biologique

10-(4-Methoxyphenyl)-10H-phenothiazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Ullmann coupling reaction between 4-iodoanisole and phenothiazine, yielding the compound in good overall yields (approximately 75%) . The structural formula can be represented as follows:

This compound features a phenothiazine core, which is known for its ability to interact with various biological targets.

Anticancer Properties

Emerging studies suggest that phenothiazine derivatives, including this compound, exhibit anticancer properties . Research indicates that these compounds can modulate neurotransmitter activities and possess cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that certain phenothiazines can induce cell death in liver cancer cells .

| Compound | Activity | Cell Type | Mechanism |

|---|---|---|---|

| This compound | Cytotoxic | Liver cancer cells | Modulation of cholinesterase activity |

| Other Phenothiazines | Cytotoxic | Neuroblastoma, glioma | Induction of apoptosis |

Neuroprotective Effects

In addition to anticancer effects, this compound has been studied for its neuroprotective properties. It has been shown to modulate cholinergic signaling pathways, which are crucial for cognitive functions. The inhibition of acetylcholinesterase (AChE) activity by this compound suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

The mechanism of action of this compound involves several pathways:

- Cholinesterase Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through modulation of various signaling cascades, leading to cell cycle arrest and increased cell death.

- Antioxidant Activity : The methoxy group may contribute to its antioxidant properties, further supporting cellular health and reducing oxidative stress.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

- A study involving zebrafish embryos demonstrated that this compound exhibited low toxicity while significantly modulating cholinesterase activity . This suggests a favorable safety profile for potential therapeutic use.

- Another investigation focused on its cytotoxic effects against liver cancer cells found that the compound could significantly reduce cell viability while maintaining low toxicity levels in non-cancerous cells .

Future Directions

Research on this compound is ongoing, with several promising avenues:

- Further Exploration of Anticancer Mechanisms : Understanding the specific pathways through which this compound induces apoptosis could lead to enhanced therapeutic strategies.

- Development of Derivatives : Modifying the chemical structure may yield compounds with improved efficacy and selectivity against specific cancer types or neurodegenerative conditions.

- Clinical Trials : Conducting clinical trials will be essential to establish safety and efficacy in human subjects.

Propriétés

IUPAC Name |

10-(4-methoxyphenyl)phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NOS/c1-21-15-12-10-14(11-13-15)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABNHQJAAXYGOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.